Home > Products > Screening Compounds P54245 > 5-Silaspiro[4.5]decan-8-amine hydrochloride
5-Silaspiro[4.5]decan-8-amine hydrochloride - 1330166-69-2

5-Silaspiro[4.5]decan-8-amine hydrochloride

Catalog Number: EVT-2815476
CAS Number: 1330166-69-2
Molecular Formula: C9H20ClNSi
Molecular Weight: 205.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a versatile synthetic intermediate used in producing pharmaceuticals, liquid crystals, and insecticides []. It is synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor []. It has shown potential in treating cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases [].

Ro 64-6198 [(1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one]

Compound Description: Ro 64-6198 acts as a nonpeptide agonist of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors []. It exhibits similar effects to N/OFQ but with lower efficacy and potency []. Research suggests it might only activate a subset of NOP receptors in specific brain regions [].

[123I]-8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one

Compound Description: This compound, particularly its radiolabeled version with Iodine-123, is a potential radioligand for dopamine D2 receptors, useful for single-photon emission computed tomography (SPECT) imaging []. It exhibits high affinity for D2 receptors and good selectivity over serotonin 5HT2 receptors [].

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound features a complex structure with a spiro[4.5]decane scaffold. Its biological activity and specific applications haven't been explicitly described in the provided abstract [].

JSF-2414 [8-(6-fluoro-8-(methylamino)-2-((2-methylpyrimidin-5-yl)oxy)-9H-pyrimido[4.5-b]indol-4-yl)-2-oxa-8-azaspiro[4.5]decan-3-yl)methanol]

Compound Description: JSF-2414 is a promising drug candidate that targets DNA gyrase (GyrB) and topoisomerase (ParE) in bacteria []. It shows potent activity against Neisseria gonorrhoeae, including drug-resistant strains []. Its prodrug, JSF-2659, effectively reduces microbial burden in animal models and shows potential against other multidrug-resistant bacteria [].

(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one hydrochloride (Ro 64-6198)

Compound Description: This compound is a synthetic agonist of the NOP receptor []. Studies suggest it reduces the rewarding effects of ethanol, highlighting its potential in treating alcohol addiction [].

8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

Compound Description: LMD-009 is a selective agonist for the chemokine receptor CCR8 []. It demonstrates high potency in stimulating CCR8, inducing various cellular responses like chemotaxis and calcium release []. Researchers have investigated its interactions with CCR8 to understand its mechanism of action [].

Overview

5-Silaspiro[4.5]decan-8-amine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which contributes to its potential biological activity and applications in various scientific fields. The compound has the molecular formula C10_{10}H19_{19}ClN, with a molecular weight of approximately 188.73 g/mol. Its structure features a nitrogen atom integrated into the spiro framework, enhancing its interaction with biological targets and making it a subject of interest in medicinal chemistry and pharmacology.

Source

The compound is synthesized from specific starting materials, including tetrahydropyran derivatives and halogenated hydrocarbons. It is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem, indicating its relevance in research and industrial applications .

Classification

5-Silaspiro[4.5]decan-8-amine hydrochloride falls under the category of heterocyclic compounds, specifically spirocyclic amines. Its classification is significant due to its potential use as a pharmaceutical intermediate and in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 5-silaspiro[4.5]decan-8-amine hydrochloride can be achieved through several methods, primarily involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions. This method typically requires specific catalysts or reagents to facilitate the formation of the spirocyclic structure.

Technical Details

  1. Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
  2. Reaction Conditions: The reaction is usually conducted under reflux in an organic solvent, often requiring temperatures between 60°C to 100°C.
  3. Yield: The synthesis yields a high purity product, which can be further purified through recrystallization techniques.
Molecular Structure Analysis

Data

  • Molecular Formula: C10_{10}H19_{19}ClN
  • Molecular Weight: 188.73 g/mol
  • CAS Number: 1330166-69-2

This structure showcases the spirocyclic nature of the compound, which influences its chemical reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

5-Silaspiro[4.5]decan-8-amine hydrochloride undergoes various chemical reactions, including:

  1. Oxidation: Utilizing agents like potassium permanganate or chromium trioxide to convert amines to corresponding ketones or aldehydes.
  2. Reduction: Employing lithium aluminum hydride or sodium borohydride to reduce carbonyl groups back to alcohols.
  3. Substitution Reactions: These involve halogenating agents such as bromine or chlorine, facilitating the introduction of functional groups into the spirocyclic framework.

Technical Details

The choice of reagents and conditions significantly affects the outcome of these reactions, allowing for the modification of the compound's structure and enhancement of its biological activity.

Mechanism of Action

Process

The mechanism of action for 5-silaspiro[4.5]decan-8-amine hydrochloride primarily involves its interaction with prolyl hydroxylase domains (PHDs). By binding to these enzymes, the compound inhibits their activity, leading to an upregulation of hypoxia-inducible factor (HIF) target genes.

Data

  1. Target Enzymes: Prolyl Hydroxylase Domains (PHDs).
  2. Biochemical Pathways: Inhibition affects the HIF pathway, which is crucial for cellular responses to oxygen levels.
  3. Resulting Action: The compound enhances cellular adaptation to hypoxic conditions by promoting HIF-mediated gene expression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 154–156 °C.

Chemical Properties

  1. Solubility: Soluble in polar solvents such as water and ethanol.
  2. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the compound's suitability for various applications in research and industry.

Applications

Scientific Uses

5-Silaspiro[4.5]decan-8-amine hydrochloride serves multiple purposes in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in drug development targeting specific molecular pathways related to hypoxia.
  2. Biochemical Research: Used as a ligand in receptor binding studies to explore interactions within biological systems.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules in organic synthesis.
Introduction to Spirocyclic Silamine Derivatives in Medicinal Chemistry

Structural Uniqueness of Silaspiro Scaffolds in Bioactive Molecule Design

The 5-silaspiro[4.5]decan-8-amine scaffold represents a strategic fusion of spirocyclic topology and silicon bioisosterism. This architecture features a silicon atom at the pivotal spiro junction, replacing the traditional carbon atom in classical spiro[4.5]decane systems. The resulting silicon-carbon bond elongation (1.87 Å vs. 1.54 Å for C–C) induces distinct three-dimensionality and ring strain modulation, altering molecular conformation and electrostatic landscapes [6] [9]. These distortions create novel vectors for target engagement, as evidenced by enhanced GPCR (G protein-coupled receptor) selectivity in δ-opioid agonists derived from analogous 1,3,8-triazaspiro[4.5]decane-2,4-dione cores [5].

The silanol group (–SiOH), when exposed via hydrolytic cleavage of labile Si–X bonds, exhibits stronger hydrogen-bond donation capacity (σ-profile: 1.25 vs. 0.84 for C–OH) and moderate acidity (pKa ~10–12). This property enhances interactions with polar enzymatic subsites, as demonstrated in protease inhibitors featuring silanediol transition-state mimetics [6]. Concurrently, the increased lipophilicity (logP +0.5–1.0 versus carbon isosteres) improves membrane permeability, a critical factor for CNS (central nervous system)-targeted therapeutics like silicon-containing oxazolidinone antibiotics that achieve 30-fold higher brain/plasma ratios [1] [6].

Table 1: Comparative Physicochemical Properties of Carbon vs. Silicon Bioisosteres

PropertyCarbon AnalogSilicon AnalogBiological Consequence
Bond Length (C-/Si–C, Å)1.541.87Altered binding pocket complementarity
Si/COH H-bond strength (σ)0.841.25Enhanced polar target interactions
Lipophilicity (ΔlogP)Baseline+0.5 to +1.0Improved membrane permeation
Metabolic susceptibilityVariableSi-O bonds stableProlonged half-life

Historical Evolution of Spiro[4.5]decane-Based Pharmacophores

Spiro[4.5]decane frameworks emerged as privileged scaffolds in the 1990s, leveraging their rigid, three-dimensional complexity to reduce conformational entropy upon target binding. Early derivatives like spirotryprostatin A highlighted the scaffold’s capacity for kinase modulation, inspiring synthetic analogs for oncology [4]. The 2000s witnessed diversification into CNS disorders, exemplified by δ-opioid agonists incorporating azaspiro[4.5]decane cores to enforce bioactive conformations while minimizing off-target activity [5].

The integration of silicon—termed the "silicon switch"—marked a transformative advancement post-2010. This approach systematically replaced spirocyclic carbon atoms with silicon to exploit divergent electronic and steric profiles. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibited nanomolar δ-opioid agonism (Ki < 1 μM) with attenuated β-arrestin recruitment, mitigating convulsant side effects associated with classical agonists like SNC80 [5]. Concurrently, spirooxindole-sila hybrids demonstrated improved solubility and tumor penetration in anticancer applications, validated by xenograft models showing complete tumor regression [4] [6].

Table 2: Evolution of Key Spiro[4.5]decane Pharmacophores

EraScaffold TypeTherapeutic ApplicationInnovation
1990sCarbocyclicAnticancer (e.g., spirotryprostatin)3D complexity for target specificity
2000sAza-/oxa-spirocyclesAnalgesia (δ-opioid agonists)Conformational restraint for selectivity
2010–presentSilaspiro hybridsCNS/oncology/anti-infectivesSilicon bioisosterism for ADMET (absorption, distribution, metabolism, excretion, and toxicity) optimization

Role of Silicon Incorporation in Enhancing Metabolic Stability and Target Affinity

Silicon’s electropositive character (Pauling electronegativity: 1.90 vs. 2.55 for carbon) polarizes adjacent bonds, rendering silicon-containing groups susceptible to selective oxidative metabolism. Unlike rapid cytochrome P450-mediated degradation of alkyl chains, silanes undergo predictable silanolysis to stable, water-soluble silanols (Si–OH). This controlled detoxification pathway reduces toxic metabolite formation, as observed in sila-nalbuphine analogs exhibiting cleaner metabolic profiles than carbon counterparts [6] [9].

The enhanced lipophilicity from silicon incorporation significantly improves CNS bioavailability. Preclinical studies of sila-oxazolidinones demonstrated brain/plasma ratios up to 30-fold higher than linezolid, attributed to silicon-induced logP increases and P-glycoprotein evasion [1]. Similarly, sila-combretastatins showed augmented tumor accumulation via enhanced passive diffusion and reduced efflux [6].

Moreover, silicon’s atomic radius (111 pm vs. 77 pm for carbon) induces subtle steric perturbations that optimize target binding. In cannabinoid receptors, silicon-switched agonists achieved 10-fold higher CB2 (cannabinoid receptor type 2) selectivity over CB1 (cannabinoid receptor type 1), mitigating psychoactivity while amplifying immunomodulatory effects in multiple sclerosis models [9]. This precision arises from van der Waals contact improvements within hydrophobic binding pockets, underscoring silicon’s role in affinity refinement.

Properties

CAS Number

1330166-69-2

Product Name

5-Silaspiro[4.5]decan-8-amine hydrochloride

IUPAC Name

5-silaspiro[4.5]decan-8-amine;hydrochloride

Molecular Formula

C9H20ClNSi

Molecular Weight

205.8

InChI

InChI=1S/C9H19NSi.ClH/c10-9-3-7-11(8-4-9)5-1-2-6-11;/h9H,1-8,10H2;1H

InChI Key

UBVCIKNYSKXKPX-UHFFFAOYSA-N

SMILES

C1CC[Si]2(C1)CCC(CC2)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.